molecular formula C13H19NO2 B053875 tert-butyl (3S)-3-amino-3-phenylpropanoate CAS No. 120686-18-2

tert-butyl (3S)-3-amino-3-phenylpropanoate

Cat. No. B053875
CAS RN: 120686-18-2
M. Wt: 221.29 g/mol
InChI Key: TYYCBAISLMKLMT-NSHDSACASA-N
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Description

Synthesis Analysis

The asymmetric synthesis of amines using N-tert-butanesulfinyl imines showcases the versatility of tert-butyl (3S)-3-amino-3-phenylpropanoate-related compounds. These imines, prepared from enantiomerically pure tert-butanesulfinamide and a wide range of aldehydes and ketones, activate for the addition of various nucleophiles and allow for the efficient synthesis of highly enantioenriched amines. This methodology has been utilized to synthesize alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman et al., 2002).

Molecular Structure Analysis

The molecular and crystal structure of related tert-butyl compounds reveals the significant role of weak intermolecular bonding in stabilizing their conformation. For instance, the crystal structure analysis of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate demonstrated the importance of weak intermolecular hydrogen bonds and hydrophobic contacts, which contribute to the stabilization of the molecule's conformation in the solid state (Kozioł et al., 2001).

Chemical Reactions and Properties

The compound's reactivity and functional group compatibility have been explored through various chemical reactions. For example, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reaction highlighted its potential in generating chiral amino carbonyl compounds, showcasing the diverse reactivity of tert-butyl-based compounds (Yang et al., 2009).

Physical Properties Analysis

The investigation into polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester revealed insights into the molecular conformation and hydrogen-bonded structures of tert-butyl derivatives, demonstrating the impact of molecular structure on the physical properties of these compounds (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties of tert-butyl-based compounds, such as their responsiveness to various conditions (e.g., pH, electrolyte concentration), have been studied to understand their potential applications. Research on water-soluble copolymers involving tert-butyl groups has elucidated their electrolyte-responsive behavior, providing insights into the chemical properties that influence their utility in diverse applications (McCormick et al., 1992).

Scientific Research Applications

  • Enantioselective Synthesis of Amino Acid Derivatives:

    • tert-butyl (3S)-3-amino-3-phenylpropanoate can be prepared enantioselectively for use as β-analogues of aromatic amino acids. Methods include electrophilic attack upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, using tert-butyl bromoacetate and subsequent nitrogen introduction through the Curtius reaction (Arvanitis et al., 1998).
  • Kinetic Resolution and Chemoselective Deprotection:

    • The compound has been used in kinetic resolution of tert-butyl esters and in the study of chemoselective deprotection catalyzed by Candida antarctica Lipase A. This demonstrates its utility in selective reactions and potential for purifying chiral compounds (Mäenpää et al., 2016).
  • Asymmetric Synthesis of Diaminobutanoic Acid:

    • It's used in the synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, which are important in the pharmaceutical industry for the production of various medicinal compounds (Bunnage et al., 2003).
  • Synthesis of Cryptophycin-24 (Arenastatin A):

    • It serves as a major component in the synthesis protocols of cryptophycin-24, a potent anticancer agent. The studies demonstrate its utility in creating complex and biologically significant molecules (Eggen et al., 2000).
  • Chiral Auxiliary Applications:

    • The compound has been used to prepare enantiomerically pure carboxylic acids and as a chiral auxiliary in dipeptide synthesis. This indicates its role in enhancing the enantioselectivity of synthetic reactions (Studer et al., 1995).
  • Enantioselective Alkylation:

    • It's used in the enantioselective alkylation of 2‐[(4‐chlorobenzyliden)amino]propanoic acid tert‐butyl ester to synthesize (R)‐2‐Amino‐2‐methyl‐3‐phenylpropanoic acid tert‐butyl ester. This process is essential in the production of alanine derivatives (Shirakawa et al., 2014).
  • Dihydroxylations of Acyclic Allylic Amines:

    • The compound is involved in dihydroxylations for the asymmetric synthesis of important sugars like 3,6-dideoxy-3-amino-L-talose, showcasing its role in complex organic syntheses (Csatayová et al., 2011).

Safety and Hazards

Tert-butyl (3S)-3-amino-3-phenylpropanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it’s recommended to wash face, hands, and any exposed skin thoroughly .

properties

IUPAC Name

tert-butyl (3S)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCBAISLMKLMT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120686-18-2
Record name 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120686-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 10 g of 4-phenylazetidin-2-one and 15.2 g of chlorotrimethylsilane in 150 cm3 of anhydrous tert.-butanol are refluxed for 7 days. The solution is then evaporated and ethyl acetate and aqueous sodium bicarbonate at 5% are added. The organic phase is washed with water, dried on sodium sulphate and is then evaporated. 7 g of tert.- butyl 3-phenyl-3-amino-propanoate are obtained (yield 47%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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